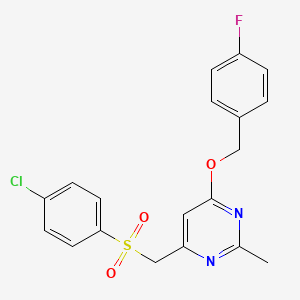

![molecular formula C20H19FN2O4S2 B2561163 1-(3-((4-((4-氟苯并[d]噻唑-2-基)氧基)哌啶-1-基)磺酰基)苯基)乙酮 CAS No. 1286713-88-9](/img/structure/B2561163.png)

1-(3-((4-((4-氟苯并[d]噻唑-2-基)氧基)哌啶-1-基)磺酰基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

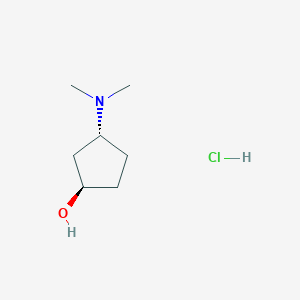

1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.

BenchChem offers high-quality 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化剂研究

噻唑衍生物以其抗氧化特性而闻名。 该化合物可以被探索用于其保护细胞免受氧化应激的潜力,氧化应激是许多疾病(包括神经退行性疾病)的常见因素 .

镇痛剂开发

噻唑衍生物的镇痛活性使其成为开发新型止痛药物的候选者。 可以研究该化合物在减轻疼痛方面的功效,而不会出现与传统止痛药相关的副作用 .

抗炎剂

据报道噻唑衍生物具有抗炎活性,因此该化合物可以作为创建新型抗炎药物的起点,可能为关节炎和炎症性肠病等疾病提供缓解 .

抗菌和抗真菌应用

噻唑环是许多抗菌和抗真菌剂的常见特征。 该化合物在设计用于对抗耐药菌株和真菌的新型药物中可能很有价值 .

抗病毒研究

鉴于对有效抗病毒药物的持续需求,该化合物的噻唑核心对于合成治疗病毒感染(包括 HIV)的新型药物可能至关重要,方法是抑制关键的病毒酶或复制过程 .

神经保护治疗

噻唑衍生物的神经保护潜力表明,可以研究该化合物保护神经元健康的能力,这在阿尔茨海默病和帕金森病等疾病中至关重要 .

抗肿瘤和细胞毒性研究

噻唑衍生物在抗肿瘤和细胞毒性研究中显示出前景。 该化合物可以作为旨在开发新型癌症疗法的研究的一部分,特别是针对前列腺癌细胞系 .

有机电子和半导体

作用机制

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For example, some thiazole derivatives have been found to inhibit quorum sensing, a key bacterial communication pathway .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

The thiazole ring in 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This makes it a versatile molecule in biochemical reactions.

Cellular Effects

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves several steps. Starting from commercially available raw materials, the synthesis usually begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom into the benzene ring. The piperidine ring is then attached through an ether linkage, followed by sulfonylation and ultimately the ethanone moiety is incorporated.

Industrial Production Methods: In an industrial setting, this synthesis would be scaled up by optimizing each step to maximize yield and purity. This involves refining reaction conditions like temperature, solvent, and the use of catalysts to ensure efficient progression from starting materials to the final compound.

化学反应分析

Types of Reactions it Undergoes: 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can participate in various chemical reactions such as nucleophilic substitution reactions due to its fluorobenzene moiety, oxidation-reduction reactions owing to the ethanone and thiazole groups, and sulfonamide-based reactions.

Common Reagents and Conditions Used: Reagents for nucleophilic substitution might include strong nucleophiles like amines or thiols. Oxidation could be performed using agents like potassium permanganate, and reduction using lithium aluminum hydride. The sulfonamide group allows reactions with bases or acids to form new derivatives.

Major Products Formed from these Reactions: Depending on the reactants and conditions, possible products could include fluorinated derivatives, oxidized or reduced analogs, and various substituted piperidine-thiazole conjugates.

4. Scientific Research Applications: The compound’s structure lends itself to numerous applications:

In Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

In Biology and Medicine: Potential applications might include acting as a pharmacophore in drug design, targeting specific enzymes or receptors. Its thiazole and piperidine structures are motifs often found in biologically active compounds.

In Industry: Could be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or polymers.

5. Mechanism of Action: The mechanism by which 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects typically involves:

Molecular Targets and Pathways: Interaction with specific enzymes, receptors, or proteins. The thiazole ring might be involved in chelation with metal ions, the fluorobenzene in affecting aromatic interactions, and the sulfonamide group in hydrogen bonding or electrostatic interactions.

Pathways Involved: Depending on its application, pathways might include inhibition of enzymatic activity or modulation of signal transduction pathways in cells.

6. Comparison with Similar Compounds: Compared to similar compounds, 1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of functional groups:

Similar Compounds: Other sulfonylphenyl ethanone derivatives or benzothiazole analogs.

Uniqueness: The fluorine substitution in the benzothiazole and the piperidine linkage are features that might confer distinct reactivity and biological activity, making this compound a valuable entity for research and development.

That’s a wrap! This compound clearly has a lot of potential in various scientific fields. What’s your take on it?

属性

IUPAC Name |

1-[3-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S2/c1-13(24)14-4-2-5-16(12-14)29(25,26)23-10-8-15(9-11-23)27-20-22-19-17(21)6-3-7-18(19)28-20/h2-7,12,15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUUKZIWCHDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate](/img/structure/B2561093.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)